7-Methyl-7-azabicyclo[2.2.1]heptane
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Overview
Description
7-Methyl-7-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors. One common method includes the use of radical translocation reactions. For instance, the reaction of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines with Bu3SnH in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of palladium-catalyzed reactions and other catalytic processes may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Methyl-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methyl-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[2.2.1]heptane: Similar in structure but lacks the methyl group.
8-Methyl-8-azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size.
9-Methyl-9-azabicyclo[4.2.1]nonane: A larger bicyclic compound with additional carbon atoms.
Uniqueness
7-Methyl-7-azabicyclo[2.2.1]heptane is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
55258-02-1 |
---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
7-methyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H13N/c1-8-6-2-3-7(8)5-4-6/h6-7H,2-5H2,1H3 |
InChI Key |
CAFWHFDCQORFGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC2 |
Origin of Product |
United States |
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